3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, amines, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Shares the pyrazole ring and chloro substituent.
Pyridine, 3-chloro-2-(3,5-dibromo-1H-pyrazol-1-yl): Contains a pyrazole ring with halogen substituents
Uniqueness
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of the pyrazole, azetidine, and oxolane rings, which confer specific chemical and biological properties not found in simpler compounds .
Properties
Molecular Formula |
C13H19ClN4O2 |
---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C13H19ClN4O2/c14-11-4-16-18(9-11)8-10-6-17(7-10)13(19)15-5-12-2-1-3-20-12/h4,9-10,12H,1-3,5-8H2,(H,15,19) |
InChI Key |
GWIKMZJAARNUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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